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Compound of Interest

Compound Name:
5-Bromouridine 5'-triphosphate

sodium

CAS No.: 161848-60-8

Cat. No.: B1143161

Get Quote

CAS: 161848-60-8 (Sodium Salt)

Introduction: Beyond Standard Transcription
5-Bromouridine 5'-triphosphate (BrUTP) is not merely a structural analogue of UTP; it is a

functional probe that bridges the gap between enzymatic synthesis and downstream detection

or capture. By replacing the hydrogen at the C-5 position of the uracil base with a bromine

atom, BrUTP retains the steric compatibility required for processing by RNA polymerases (T7,

SP6, and cellular polymerases) while introducing unique electronic properties.

For the drug development professional or senior researcher, BrUTP serves two distinct, high-

value functions:

Non-Radioactive Metabolic Labeling: It allows for the "pulse-chase" analysis of nascent RNA

synthesis without the safety hazards of [³H]-uridine or [³²P]-UTP.

Photo-Crosslinking (Photo-SELEX/CLIP): The bromine substituent acts as a chromophore

that, upon UV excitation (specifically >300 nm), forms highly specific covalent crosslinks with
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interacting proteins, stabilizing transient RNA-protein complexes.

Physicochemical Profile
Data verified for Sodium Salt form (CAS 161848-60-8).

Property Specification Technical Note

Molecular Formula C₉H₁₁BrN₂O₁₅P₃ · xNa⁺

Sodium salt improves aqueous

solubility significantly over the

free acid.

Molecular Weight ~629.0 g/mol (Trisodium)

Exact weight varies by

hydration and sodium

stoichiometry.

Solubility Water, PBS (>50 mg/mL)

Highly soluble at neutral pH.

Avoid acidic buffers which may

precipitate the free acid.

λ max 280 nm

Distinct shift from UTP (262

nm) due to the halogen

substituent.

Stability -20°C (Solid/Solution)

Critical: Sensitive to repeated

freeze-thaw cycles. Aliquot

immediately upon

reconstitution.

Purity Requirement ≥ 95% (HPLC)

Lower purity leads to truncated

transcripts due to chain

termination by impurities.

Mechanistic Foundations
Enzymatic Incorporation
The Van der Waals radius of the bromine atom (1.95 Å) is similar to that of the methyl group in

thymine (2.0 Å). Consequently, T7, T3, and SP6 RNA polymerases, as well as eukaryotic RNA

Polymerase II, accept BrUTP as a substrate with kinetics comparable to UTP.
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Expert Insight: While incorporation is efficient, the resulting "heavy" RNA will have altered

electrophoretic mobility. Br-RNA migrates slower than native RNA in PAGE/Agarose gels.

Immunodetection (The "BrdU" Connection)
A common point of confusion is the antibody used for detection.

Mechanism: Antibodies raised against Bromodeoxyuridine (BrdU) generally recognize the

bromouracil moiety regardless of the sugar backbone (ribose vs. deoxyribose).

Application: Therefore, commercially available anti-BrdU antibodies (e.g., clone B44 or

BU1/75) are the standard for detecting BrUTP-labeled RNA in dot blots, immunoprecipitation,

or immunofluorescence.

Photophysics of Crosslinking
Unlike standard UV crosslinking (254 nm) which relies on low-yield phenylalanine/tyrosine

excitation, BrUTP enables "long-wave" crosslinking.

The Shift: BrU absorbs UV energy and populates a reactive triplet state.

Optimal Wavelength:308 nm (XeCl excimer laser) or 312 nm (transilluminator).[1]

Advantage: Irradiation at 308 nm minimizes damage to the protein and RNA backbone

(which absorb maximally at ~260 nm/280 nm) while specifically activating the BrU radical for

high-efficiency crosslinking to aromatic amino acids or cysteine.

Experimental Workflow 1: Nascent RNA Labeling
(Run-On Assay)
This protocol measures the rate of transcription rather than steady-state abundance.

Step-by-Step Methodology
Nuclei Isolation: Lyse cells (e.g., HeLa, HEK293) in a hypotonic lysis buffer (10 mM Tris-HCl

pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40). Centrifuge at 500 x g to pellet nuclei.

Run-On Reaction:
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Resuspend nuclei in Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 150 mM KCl,

20% Glycerol.

Add NTP mix: 0.5 mM ATP, CTP, GTP.

Add Probe: 0.5 mM BrUTP.

Control: Add α-Amanitin (1 µg/mL) to a duplicate sample to validate Pol II specificity.

Incubate at 30°C for 15–30 minutes.

DNA Digestion: Add DNase I (RNase-free) and CaCl₂ to degrade the chromatin template.

RNA Purification: Extract using Trizol or acidic phenol-chloroform to remove proteins and

DNA.

Immunoprecipitation (The "Chase"):

Incubate purified RNA with anti-BrdU antibody conjugated to Protein G magnetic beads in

IP buffer (0.05% Tween-20, PBS) for 2 hours at 4°C.

Wash beads 3x with high-salt buffer to remove non-specific binding.

Elute RNA with competitive elution (excess free BrUTP) or heat denaturation.

Quantification: Analyze eluted RNA via RT-qPCR or Deep Sequencing (Bru-Seq).

Visualization: Labeling & Detection Workflow
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Caption: Figure 1. Workflow for isolating nascent transcripts using BrUTP incorporation and

anti-BrdU immunocapture.
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Experimental Workflow 2: Photo-SELEX (Aptamer
Development)
BrUTP is critical in "Photo-SELEX" to generate aptamers that can covalently crosslink to their

target protein upon irradiation, transforming a non-covalent binder into a covalent inhibitor or

probe.

Step-by-Step Methodology
Library Design: ssDNA library with T7 promoter.

Transcription (The Modification):

Reagent: T7 RNA Polymerase (wild type or Y639F mutant if using 2'-F modifications

alongside BrUTP).

NTP Mix: 1 mM ATP, GTP, CTP, and 1 mM BrUTP (replace UTP entirely).

Incubate 37°C, 2-4 hours. Purify RNA via PAGE.[2]

Selection (SELEX Rounds):

Incubate Br-RNA library with target protein.

Partitioning: Remove unbound RNA using nitrocellulose filters or His-tag magnetic beads.

Photo-Crosslinking (The Critical Step):

Note: Usually introduced in later rounds (e.g., Round 5+) to first enrich for affinity.

Irradiate RNA-Protein complex at 308 nm (XeCl laser) or 312 nm for 5–20 minutes.

Wash under stringent conditions (SDS/Urea). Only covalently linked RNA remains.

Recovery: Protease K digest to remove the protein, leaving the RNA.

Amplification: RT-PCR to regenerate DNA template for the next round.
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Visualization: Photo-SELEX Cycle
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Caption: Figure 2.[3][4] The Photo-SELEX cycle utilizing BrUTP to evolve aptamers capable of

covalent crosslinking.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Transcription Yield Impure BrUTP or pH drift

Use fresh aliquots. Ensure

transcription buffer pH is 7.9–

8.1. BrUTP solutions can

become acidic over time;

check pH.

High Background in IP Non-specific antibody binding

Pre-clear RNA samples with

Protein G beads before adding

the anti-BrdU antibody.

Increase wash stringency (0.5

M NaCl).

No Crosslinking Observed Incorrect UV wavelength

Do not use 254 nm if possible;

it damages the RNA before

crosslinking occurs efficiently.

Switch to 308/312 nm.

RNA Degradation RNase contamination

BrUTP does not confer RNase

resistance (unlike 2'-F or 2'-

OMe). Maintain strict RNase-

free conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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